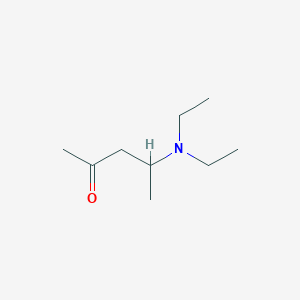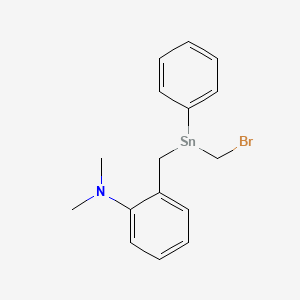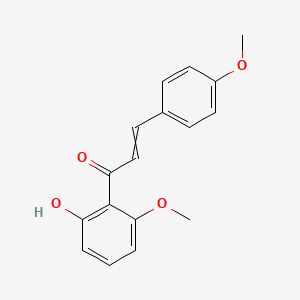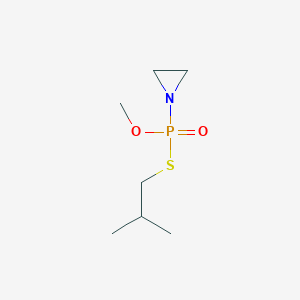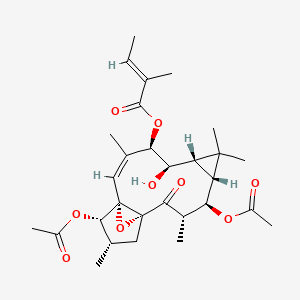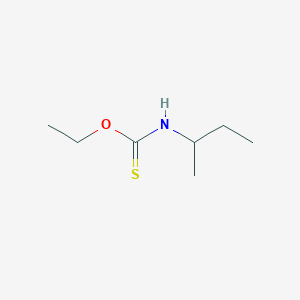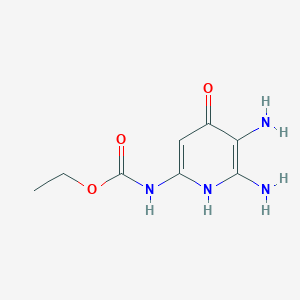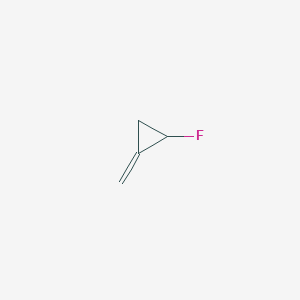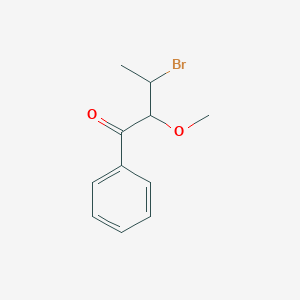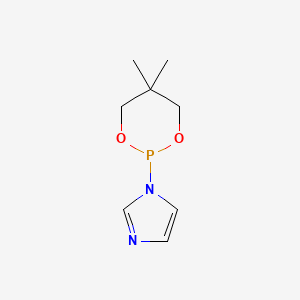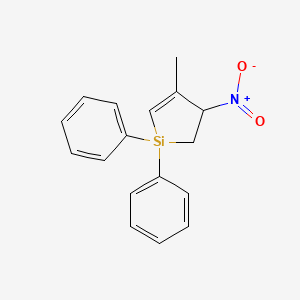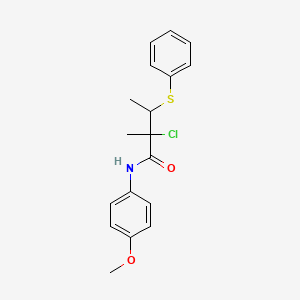
2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide is an organic compound with a complex structure that includes chloro, methoxyphenyl, methyl, and phenylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with a suitable chloroalkyl compound to form an intermediate.
Introduction of the Phenylsulfanyl Group: The intermediate is then reacted with a phenylsulfanyl reagent under controlled conditions to introduce the phenylsulfanyl group.
Final Coupling: The final step involves coupling the intermediate with a suitable butanamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets. The phenylsulfanyl group is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The chloro and methoxyphenyl groups may also contribute to its overall biological activity by enhancing its binding affinity to target sites.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(4-methoxyphenyl)nicotinamide
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
Uniqueness
2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
83375-50-2 |
|---|---|
Fórmula molecular |
C18H20ClNO2S |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
2-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenylsulfanylbutanamide |
InChI |
InChI=1S/C18H20ClNO2S/c1-13(23-16-7-5-4-6-8-16)18(2,19)17(21)20-14-9-11-15(22-3)12-10-14/h4-13H,1-3H3,(H,20,21) |
Clave InChI |
KKAFHNKORHCJIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C(=O)NC1=CC=C(C=C1)OC)Cl)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


